Carpachromene
Overview
Description
Carpachromene Description
Carpachromene is a natural active compound that has been studied for its potential therapeutic effects. It has been shown to inhibit the α-glucosidase enzyme, which is significant because this enzyme plays a role in carbohydrate digestion and subsequent glucose absorption. This inhibition is relevant to the management of disorders such as type 2 diabetes and cardiovascular diseases .
Synthesis Analysis
The synthesis of carpachromene involves the reaction of acacetin with prenyl bromide in the presence of methanolic sodium methoxide, leading to various prenylated derivatives of apigenin. One of these derivatives, upon further reactions including DDQ oxidation and methylation, yields natural carpachromene. The synthesis pathway is complex and involves multiple steps, each of which contributes to the structural features of the final compound .
Molecular Structure Analysis
Carpachromene's molecular structure is derived from apigenin, a flavonoid, which is modified through prenylation. This process adds isopentenyl groups to the apigenin backbone, significantly altering its chemical properties and biological activity. The exact structure of carpachromene and its derivatives requires careful consideration and analysis, as indicated by the synthesis study .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of carpachromene include prenylation, DDQ oxidation, and methylation. These reactions are crucial for the formation of the carpachromene molecule and its structural analogs. The DDQ oxidation is particularly important as it introduces double bonds into the prenyl groups, which are characteristic of the carpachromene structure .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of carpachromene are not detailed in the provided papers, its biological activities suggest that it is a compound with significant lipophilicity due to its prenylated structure. This lipophilicity likely influences its ability to interact with biological membranes and proteins, which is critical for its biological effects .
Relevant Case Studies
In a study involving HepG2 cells, an insulin-resistant cell model, carpachromene treatment resulted in decreased glucose concentration and increased glycogen content, indicating improved insulin sensitivity. The study also showed that carpachromene modulates the insulin signaling pathway by affecting the phosphorylation states of several key proteins, such as IR, IRS1, PI3K, Akt, GSK3, and FoxO1. This modulation leads to a decrease in PEPCK enzyme activity and an increase in HK enzyme activity, both of which are beneficial for glucose metabolism .
Another study investigated the effects of carpachromene on human ovarian cancer cells (SW 626). The compound demonstrated low cell viability against these cancer cells without cytotoxic effects on normal cells. The study also explored the role of the proapoptotic protein Smac in mediating apoptosis when treated with carpachromene. The results showed that carpachromene treatment led to a decrease in mitochondrial Smac and an increase in cytosolic Smac levels, promoting apoptosis in ovarian cancer cells .
Scientific Research Applications
Insulin Resistance Amelioration
Carpachromene demonstrates potential in ameliorating insulin resistance in HepG2 cells. The compound's activity was explored in an insulin-resistant cell model, revealing significant effects on glucose metabolism and insulin signaling pathways. This suggests its potential use in managing conditions like type 2 diabetes and cardiovascular diseases (Alaaeldin et al., 2021).
Apoptosis in Ovarian Cancer Cells
In ovarian cancer research, carpachromene showed proapoptotic effects in human ovarian cancer cells. The study highlighted the compound's influence on Smac protein levels, pointing to its potential as a therapeutic agent for certain types of human ovarian cancer (Song et al., 2021).
Enzyme Inhibitory Activities
Carpachromene exhibited significant inhibitory activity against various enzymes, such as ureases, tyrosinase, and phosphodiesterase. These findings support the potential medicinal applications of carpachromene in diseases associated with the hyperactivity of these enzymes, including diabetes and bronchoconstriction (Rauf et al., 2022).
Safety And Hazards
Carpachromene is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Future Directions
properties
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOATFKTEDZPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carpachromene | |
CAS RN |
57498-96-1 | |
Record name | 57498-96-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.